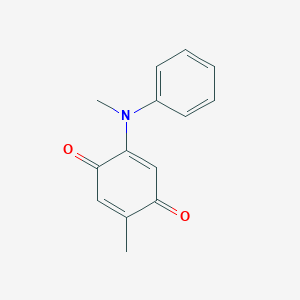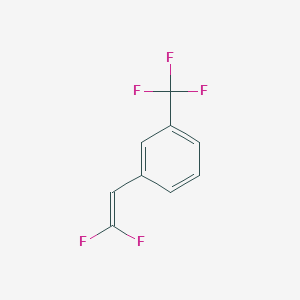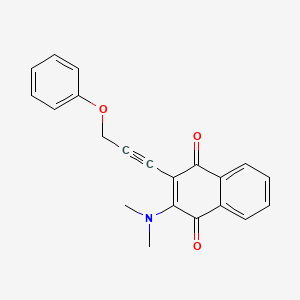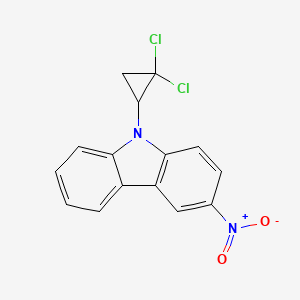
1-Methyl-2-(nonafluorobutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(nonafluorobutyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a methyl group and a nonafluorobutyl group. The presence of the nonafluorobutyl group imparts unique properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-2-(nonafluorobutyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of toluene (methylbenzene) with nonafluorobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-(nonafluorobutyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aromatic ring can be reduced under high-pressure hydrogenation conditions.
Substitution: The nonafluorobutyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Sodium amide (NaNH₂) in liquid ammonia for nucleophilic substitution.
Major Products Formed
Oxidation: 1-Methyl-2-(nonafluorobutyl)benzoic acid.
Reduction: 1-Methyl-2-(nonafluorobutyl)cyclohexane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-2-(nonafluorobutyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of fluorinated aromatic compounds.
Biology: Studied for its potential effects on biological membranes due to its hydrophobic and lipophilic properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting hydrophobic drug molecules.
Industry: Utilized in the production of specialty polymers and surfactants due to its unique fluorinated structure.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(nonafluorobutyl)benzene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The nonafluorobutyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
Comparaison Avec Des Composés Similaires
1-Methyl-2-(nonafluorobutyl)benzene can be compared with other fluorinated aromatic compounds such as:
1-Methyl-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a nonafluorobutyl group. It has lower lipophilicity and different reactivity.
1-Methyl-2-(pentafluoroethyl)benzene: Contains a pentafluoroethyl group, offering intermediate properties between trifluoromethyl and nonafluorobutyl derivatives.
1-Methyl-2-(heptafluoropropyl)benzene: Features a heptafluoropropyl group, providing unique reactivity and applications in comparison to the nonafluorobutyl derivative.
The uniqueness of this compound lies in its highly fluorinated nonafluorobutyl group, which imparts exceptional hydrophobicity and stability, making it valuable in specialized applications.
Propriétés
Numéro CAS |
93697-09-7 |
|---|---|
Formule moléculaire |
C11H7F9 |
Poids moléculaire |
310.16 g/mol |
Nom IUPAC |
1-methyl-2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)benzene |
InChI |
InChI=1S/C11H7F9/c1-6-4-2-3-5-7(6)8(12,13)9(14,15)10(16,17)11(18,19)20/h2-5H,1H3 |
Clé InChI |
MHBROBOETRABQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol](/img/structure/B14364095.png)
silane](/img/structure/B14364102.png)

![3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B14364111.png)

![N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline](/img/structure/B14364128.png)


![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14364144.png)




![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
